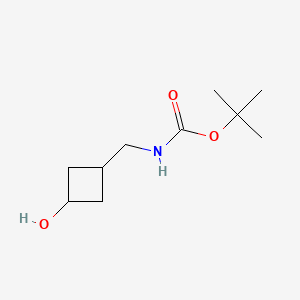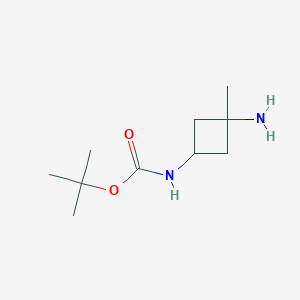![molecular formula C7H14N2 B3021988 (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane CAS No. 1127236-01-4](/img/structure/B3021988.png)
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane
説明
“(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” is a chemical compound with the molecular formula C7H14N2. It is often found as a di-trifluoro-acetic acid salt . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” is unique and offers opportunities for diverse applications. The molecular weight of this compound is 354.25 .Physical And Chemical Properties Analysis
The molecular weight of “(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” is 354.25 . The molecular formula is C7H14N2.2C2HF3O2 .科学的研究の応用
Synthesis of Chiral Diazabicyclic Ligands
“(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide” can be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are applicable in the preparation of dicopper (II) complexes .
Preparation of Diazabicyclo[2.2.1]heptane Derivatives
This compound can also be used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives . These derivatives can act as catalysts in asymmetric catalysis reactions .
Organocatalyst in Biginelli Reaction
“(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide” can serve as an organocatalyst in the Biginelli reaction . This reaction involves the condensation of ethyl acetoacetate, aromatic aldehydes, and urea .
Synthesis of New Diazabicyclo[2.2.1]heptane-Dithiocarbamates
The compound has been used in the multicomponent synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates .
Antiproliferative Activity Against Tumor Cells
The synthesized (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates have shown in vitro antiproliferative activity against various tumor cells . These include the cervical cancer cell line (CaSki), breast cancer cell line (MDA-MB231), and lung cancer cell line (SK-Lu-1) .
Induction of Apoptosis in Tumor Cells
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates have been found to induce apoptosis in tumor cells without triggering necrotic cell death . This makes them a potential new class of antitumor agents .
作用機序
Target of Action
The primary target of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane is the Biginelli reaction . This reaction involves the cyclocondensation of ethyl acetoacetate, representative aromatic aldehydes, and urea . The compound acts as an organocatalyst in this reaction .
Mode of Action
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane and its N-methylated derivative effectively catalyze the Biginelli reaction . The reaction results in the formation of 3,4-dihydropyrimidin-2(1H)-one (DHPM), a heterocycle of great importance due to its interesting biological activity . The compound favors the formation of the (S) enantiomer .
Biochemical Pathways
The Biginelli reaction is a multicomponent reaction that combines three or more reagents in a single chemical step to afford a product containing segments of the starting substrates . The product, DHPM, is a chiral compound, and the configuration at the stereogenic carbon C(4) determines its biological properties .
Pharmacokinetics
The pharmacokinetic properties of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[22The solubility of a similar compound, (1s,4s)-2-oxa-5-azabicyclo[221]heptane, is reported to be 418 mg/ml , which may give some indication of the bioavailability of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane.
Result of Action
The result of the action of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane is the formation of DHPMs in good yields and moderate enantioselectivities . DHPMs are known to possess biological activity and have been used as antihypertensive, antiviral, antibacterial, or anticancer agents .
Action Environment
The action of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane can be influenced by environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Additionally, the synthetic protocol for the preparation of the compound from (S)-trans-4-hydroxyproline has been optimized by the use of microwave irradiation instead of conventional heating .
特性
IUPAC Name |
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSEBFGEBLLQN-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]2C[C@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693022 | |
| Record name | (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane | |
CAS RN |
845866-61-7 | |
| Record name | (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)



